molecular formula C16H16N4OS2 B3007461 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 1788783-12-9

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B3007461
CAS No.: 1788783-12-9
M. Wt: 344.45
InChI Key: GEWIJODLNJMLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of thiazole and benzo[d]thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the thiazole ring. The pyrrolidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the benzo[d]thiazole ring via intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as piperidine and ethanol are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide: shares similarities with other thiazole and benzo[d]thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes available data on its biological activity, focusing on relevant studies, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrolidine moiety and a benzo[d]thiazole structure, which may contribute to its biological efficacy. The molecular formula is C16H16N4O1S2C_{16}H_{16}N_{4}O_{1}S_{2}, and its molecular weight is approximately 368.45 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the thiazole moiety plays a crucial role in its antimicrobial action. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .

Antiviral Activity

Preliminary investigations have suggested that this compound may possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, particularly against coronaviruses. The mechanism of action appears to involve interference with viral protein synthesis, although detailed mechanisms remain to be fully elucidated .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects against A431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values were found to be lower than those of reference compounds like doxorubicin, indicating strong antiproliferative activity .

Table 1: Summary of Biological Activities

Activity Type Tested Against IC50/ED50 Values Mechanism
AntimicrobialVarious bacterial strainsNot specifiedDisruption of bacterial cell wall synthesis
AntiviralCoronavirusesNot specifiedInhibition of viral protein synthesis
AnticancerA431, Jurkat cells< Doxorubicin's IC50Induction of apoptosis, interference with cell cycle

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Ring : Essential for antimicrobial activity.
  • Pyrrolidine Moiety : Contributes to the interaction with biological targets.
  • Benzo[d]thiazole Component : Enhances cytotoxicity through specific receptor interactions.

Research suggests that modifications to the thiazole and pyrrolidine components can significantly alter the biological activity, indicating a strong SAR correlation .

Case Studies

Several studies have investigated the efficacy of this compound in detail:

  • Anticancer Study : A recent study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that compounds with similar structures showed varying degrees of effectiveness based on their substituents .
  • Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound exhibited enhanced antimicrobial properties compared to their parent structures, supporting the notion that structural modifications can lead to improved efficacy .

Properties

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-10-18-13-3-2-11(8-14(13)23-10)15(21)19-12-4-6-20(9-12)16-17-5-7-22-16/h2-3,5,7-8,12H,4,6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWIJODLNJMLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.